molecular formula C26H25NO7 B14963734 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14963734
M. Wt: 463.5 g/mol
InChI Key: DILVLZRGMHEJFD-UHFFFAOYSA-N
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Description

1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(FURAN-2-CARBONYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolone core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(FURAN-2-CARBONYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the Pyrrolone Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Furan-2-Carbonyl Group: This step may involve acylation reactions using furan-2-carboxylic acid or its derivatives.

    Substitution with 3,4-Dimethoxyphenyl and 3-Methoxyphenyl Groups: These steps typically involve electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(FURAN-2-CARBONYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups or other derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group will yield a ketone, while reduction of the carbonyl groups will yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.

    Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(FURAN-2-CARBONYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets. These interactions may involve binding to enzymes or receptors, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(FURAN-2-CARBONYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups and the potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C26H25NO7

Molecular Weight

463.5 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H25NO7/c1-31-18-7-4-6-17(15-18)23-22(24(28)20-8-5-13-34-20)25(29)26(30)27(23)12-11-16-9-10-19(32-2)21(14-16)33-3/h4-10,13-15,23,29H,11-12H2,1-3H3

InChI Key

DILVLZRGMHEJFD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC(=CC=C4)OC)OC

Origin of Product

United States

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